3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an indole ring, a triazole ring, and various substituents including an isopentylthio group and a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Indole Ring: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution Reactions: The isopentylthio and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate thiols and methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopentylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole or indole rings.
Scientific Research Applications
3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the isopentylthio group.
3-(5-(Isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the methoxyphenyl group.
3-(5-(Isopentylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of both the isopentylthio and methoxyphenyl groups in 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole makes it unique compared to similar compounds
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-15(2)11-12-28-22-25-24-21(19-14-23-20-10-5-4-9-18(19)20)26(22)16-7-6-8-17(13-16)27-3/h4-10,13-15,23H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYUXZBQBOUYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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